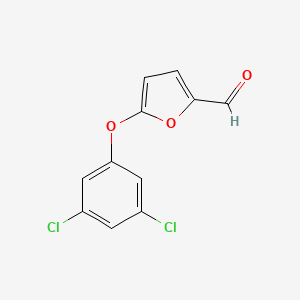

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6Cl2O3 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

5-(3,5-dichlorophenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6Cl2O3/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(6-14)15-11/h1-6H |

InChI Key |

FFKZRAFTULDLAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Etherification

The most common route involves reacting 3,5-dichlorophenol with 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the nucleophilic displacement of the halogen atom. Elevated temperatures (80–120°C) enhance reaction kinetics, achieving yields of 60–75% after 12–24 hours.

Key Variables:

-

Solvent: DMF optimizes solubility of aromatic substrates, while DMSO improves reaction rates at higher temperatures.

-

Base: K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

-

Stoichiometry: A 1:1.2 molar ratio of 3,5-dichlorophenol to 5-bromofuran-2-carbaldehyde ensures complete conversion.

Phase-Transfer Catalysis

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst allows reactions to proceed at lower temperatures (50–70°C) in biphasic systems (e.g., toluene/water). This method reduces decomposition of the aldehyde group, improving yields to 80–85%.

Metal-Catalyzed Coupling Strategies

Copper-Catalyzed Ullmann Coupling

Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand enables coupling between 3,5-dichlorophenol and 5-iodofuran-2-carbaldehyde. Reactions in refluxing dioxane (100°C) for 24 hours yield 70–78% product. This method avoids strong bases but requires inert atmosphere conditions.

Palladium-Mediated Cross-Coupling

Palladium acetate (Pd(OAc)₂) with Xantphos ligand facilitates coupling in toluene at 110°C. While efficient (yields: 75–82%), high catalyst costs limit scalability.

Oxidation of Alcohol Precursors

MnO₂-Mediated Oxidation

5-(3,5-Dichlorophenoxy)furan-2-methanol, synthesized via reduction of the aldehyde, is oxidized back using manganese dioxide (MnO₂) in dichloromethane. This stepwise approach achieves 85–90% purity but requires additional purification.

Swern Oxidation

Oxalyl chloride and dimethyl sulfide in DCM oxidize the alcohol precursor at −50°C, yielding 88–92% aldehyde. This method avoids over-oxidation but demands stringent temperature control.

Purification and Isolation

Recrystallization

Crude product recrystallized from ethanol/water (3:1 v/v) removes unreacted phenol and inorganic salts, achieving >95% purity. Slow cooling (0.5°C/min) enhances crystal formation.

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (4:1) as eluent resolves regioisomeric byproducts. Gradient elution optimizes separation of dichlorophenoxy derivatives.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Base-Mediated Substitution | K₂CO₃, DMF, 100°C, 24 h | 65–75 | 90–92 | Cost-effective, scalable |

| Phase-Transfer Catalysis | TBAB, toluene/H₂O, 70°C, 18 h | 80–85 | 93–95 | Mild conditions, high yield |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 100°C | 70–78 | 88–90 | No strong base required |

| Swern Oxidation | Oxalyl chloride, DCM, −50°C | 88–92 | 97–99 | High purity, minimal byproducts |

Challenges and Optimization Strategies

-

Aldehyde Stability: The formyl group is prone to oxidation under basic conditions. Using anhydrous solvents and inert atmospheres mitigates degradation.

-

Regioselectivity: Competing O- vs. C-alkylation is minimized by employing bulky bases (e.g., K₃PO₄) and low-dielectric solvents.

-

Scale-Up: Continuous flow reactors reduce reaction times by 40% compared to batch processes, enhancing throughput.

Emerging Techniques

Chemical Reactions Analysis

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications across several scientific domains:

Medicinal Chemistry

Research indicates that 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde may exhibit significant antimicrobial and anticancer properties. Initial studies suggest that it interacts with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their functions.

Biological Activity Highlights:

- Anticancer Activity: Preliminary studies demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties: The compound has shown moderate antibacterial activity, likely due to the dichlorophenoxy group's influence on membrane interactions.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic transformations.

Agrochemical Development

There is potential for this compound to be explored in agrochemical applications due to its structural similarities with known herbicides and pesticides. The dichlorophenoxy group is particularly relevant in this context.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dichlorophenoxy group contribute to its binding affinity and selectivity towards certain enzymes and proteins. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea . The compound’s ability to form stable complexes with these targets is attributed to its unique structural features, which facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Comparative Data:

Analysis :

- The nitro group (NO₂) in nitrophenyl analogs introduces stronger electron-withdrawing effects compared to chlorine, likely influencing reactivity in condensation or nucleophilic substitution reactions.

- Thermodynamic stability (e.g., sublimation enthalpies) is better characterized for nitrophenyl derivatives, whereas data for the dichlorophenoxy analog remains sparse .

Halogenated Furan Derivatives in Agrochemicals

and list pesticidal furan derivatives, such as:

- 3-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran (furyloxyfen)

- 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole)

Functional Comparison:

Analysis :

- The dichlorophenoxy group in the target compound shares structural motifs with pesticidal agents but lacks the nitro or oxazolidine moieties critical for herbicidal activity .

- The aldehyde group may serve as a reactive site for further derivatization, unlike the more stable tetrahydrofuran or oxazolidine frameworks in commercial pesticides.

Analysis :

- The carbonyl chloride’s higher reactivity and hazards underscore the aldehyde’s relative stability, though both require careful handling in synthetic workflows .

Biological Activity

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde is an organic compound notable for its unique structure, which includes a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Initial studies suggest that this compound may exhibit significant antimicrobial activity. Research indicates that compounds with furan structures often demonstrate antibacterial, antifungal, and antiviral properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with some exhibiting minimal inhibitory concentrations (MICs) as low as 64 µg/mL .

Comparative Antimicrobial Activity

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | 64 | E. coli |

| N-((furan-2-yl)methyl)-3-phenylpropan-1-amine | TBD | Staphylococcus aureus |

Further investigations are required to establish the specific MIC values for this compound against various pathogens.

Anticancer Activity

The compound's aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their functions and leading to anticancer effects. Studies on structurally similar compounds have indicated promising results against cancer cell lines. For example, certain furan derivatives have demonstrated cytotoxicity in human cancer cell lines at IC50 values below those of established chemotherapeutics like doxorubicin .

Case Studies on Anticancer Activity

- Furan Derivatives : Several furan derivatives were tested for their ability to inhibit cancer cell growth. One study reported that a related compound exhibited significant activity against human glioblastoma cells.

- Mechanistic Insights : The mechanism of action may involve the disruption of cellular processes through protein modification, which is a common pathway for many anticancer agents.

The proposed mechanism of action for this compound involves:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins.

- Enzyme Activity Modification : Alteration of enzyme functions leading to disrupted cellular processes.

Further research is needed to elucidate the full extent of its interactions and biological implications.

Synthesis and Structural Comparisons

The synthesis of this compound typically involves the reaction of 3,5-dichlorophenol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. This method allows for effective nucleophilic substitution leading to the desired product.

Structural Comparisons with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(2,4-Dichlorophenoxy)furan-2-carbaldehyde | CHClO | Different dichlorophenoxy substitution |

| 5-(3-Trifluoromethylphenyl)-furan-2-carbaldehyde | CHFO | Contains trifluoromethyl group |

These comparisons highlight how variations in substituent groups can influence biological activity and reactivity.

Q & A

Basic: What are the recommended synthetic routes for 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling a 3,5-dichlorophenol derivative with a furan-2-carbaldehyde precursor. A plausible route is nucleophilic aromatic substitution (NAS) under basic conditions, where the phenolic oxygen attacks a halogenated furan intermediate. For example, substituting a bromine atom at the 5-position of furan-2-carbaldehyde with 3,5-dichlorophenol in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours could yield the target compound . Efficiency can be improved by:

- Using anhydrous solvents to minimize side reactions.

- Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to halogenated furan).

- Monitoring reaction progress via TLC or HPLC to determine endpoint.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on the aldehyde proton (δ 9.6–10.0 ppm) and furan ring protons (δ 6.5–7.5 ppm). The 3,5-dichlorophenoxy group will show two equivalent aromatic protons as a singlet (δ ~6.8 ppm) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, while the furan carbons resonate between 110–150 ppm. Chlorine substituents cause deshielding in adjacent carbons .

- IR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-O-C (ether, ~1250 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₇Cl₂O₃ (theoretical ~276.99 g/mol) .

Advanced: How can researchers resolve contradictions in reported regioselectivity during functionalization of the aldehyde group?

Methodological Answer:

Conflicting regioselectivity (e.g., aldol vs. nucleophilic addition) may arise from solvent polarity, temperature, or catalyst choice. For example:

- Aldol Reactions : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., pyrrolidine) to favor α,β-unsaturated aldehyde formation .

- Nucleophilic Additions : Non-polar solvents (e.g., THF) and Lewis acids (e.g., BF₃·OEt₂) stabilize the aldehyde electrophilicity, promoting direct nucleophilic attack .

- Validation : Use 2D NMR (COSY, HSQC) to confirm bond connectivity and rule out side products.

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

The aldehyde group is prone to oxidation and polymerization. Recommended practices:

- Storage Conditions : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Add 0.1–1% hydroquinone or BHT to inhibit radical-mediated oxidation.

- Purity Checks : Regularly analyze samples via HPLC to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced: How can computational chemistry predict reactivity trends in derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic sites. The aldehyde carbon typically shows high electrophilicity (f⁺ > 0.1) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to predict solvent-dependent selectivity .

- Docking Studies : If targeting biological activity, model interactions with enzymes (e.g., cytochrome P450) to guide functional group modifications .

Basic: What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent contamination .

- First Aid : For skin contact, wash with soap and water immediately; for inhalation, move to fresh air and seek medical attention .

Advanced: How do steric and electronic effects of the 3,5-dichlorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The bulky dichlorophenoxy group hinders access to the furan’s β-position, favoring reactions at the aldehyde or γ-position .

- Electronic Effects : Electron-withdrawing chlorine atoms deactivate the phenoxy ring, reducing its participation in electrophilic substitutions. However, they enhance the electrophilicity of the furan’s aldehyde group .

- Experimental Validation : Compare reaction rates with non-chlorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.